2-chloro-N-(naphthalen-2-yl)acetamide
Overview
Description
“2-chloro-N-(naphthalen-2-yl)acetamide” is a chlorinated organic compound . It is a derivative of naphthalene and has a structure that is similar to other compounds such as salicylic acid and aspirin.
Synthesis Analysis
The synthesis of “2-chloro-N-(naphthalen-2-yl)acetamide” involves the reaction of chloroacetyl chloride with various aliphatic and aromatic amines at room temperature . The reaction is monitored by thin layer chromatography and yields solid compounds .Molecular Structure Analysis
The molecular formula of “2-chloro-N-(naphthalen-2-yl)acetamide” is C12H10ClNO . The InChI code is 1S/C12H10ClNO/c13-8-12(15)14-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,14,15) .Physical And Chemical Properties Analysis
“2-chloro-N-(naphthalen-2-yl)acetamide” is a powder with a molecular weight of 219.67 . It has a melting point of 117-118°C . The density is 1.307g/cm3 and the boiling point is 443.7ºC at 760mmHg .Scientific Research Applications
Catalytic Applications : In a study by Mokhtary & Torabi (2017), nano magnetite (Fe3O4) was used as a catalyst for the synthesis of compounds including N -((2-hydroxy naphthalene-1-yl)(aryl)methyl)acetamide derivatives. This showcases the potential of 2-chloro-N-(naphthalen-2-yl)acetamide in facilitating efficient chemical reactions.
Pharmacological Research : A study focused on synthesizing novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives to study their anti-Parkinson's activity. The compounds showed significant activity in in vitro and in vivo models, indicating the potential of derivatives of 2-chloro-N-(naphthalen-2-yl)acetamide in Parkinson's disease research Gomathy et al., (2012).
Anti-HIV Drug Development : Oftadeh, Mahani, and Hamadanian (2013) conducted a study on acetamide derivatives as potential anti-HIV drugs. They used density functional theory to study the local reactivity of these compounds, suggesting their application in the development of new anti-HIV medications Oftadeh et al., (2013).
Chemical Synthesis : Yang Jing (2010) designed and synthesized novel N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl] acetamide derivatives. This research highlights the role of 2-chloro-N-(naphthalen-2-yl)acetamide in the synthesis of complex organic compounds Yang Jing (2010).
Antibacterial Agents : Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized derivatives of 2-chloro-N-(naphthalen-2-yl)acetamide with antibacterial properties. These compounds showed significant activity against various bacteria, demonstrating the potential of these derivatives in antibacterial drug development Ramalingam et al., (2019).
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-naphthalen-2-ylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-8-12(15)14-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOVKTOWGFKZED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20280822 | |
Record name | 2-Chloro-N-(naphthalen-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20280822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(naphthalen-2-yl)acetamide | |
CAS RN |
5453-65-6 | |
Record name | NSC18827 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18827 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-N-(naphthalen-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20280822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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